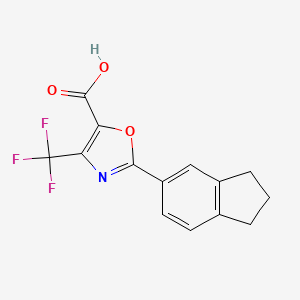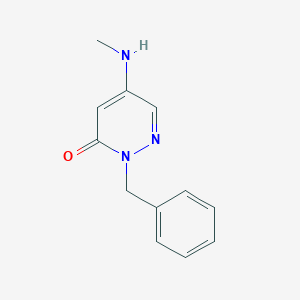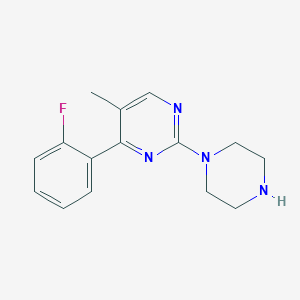![molecular formula C10H12ClN3OS B6628439 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol](/img/structure/B6628439.png)
2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol is a compound that belongs to the family of thieno[2,3-d]pyrimidine derivatives. It has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol involves the inhibition of JAK2 and SYK enzymes. These enzymes are involved in the activation of various signaling pathways that regulate cellular processes such as cell growth, differentiation, and immune response. Inhibition of these enzymes can lead to the suppression of these pathways, which can potentially lead to the development of new therapies for diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol have been studied in vitro and in vivo. It has been shown to exhibit inhibitory activity against JAK2 and SYK enzymes, which can lead to the suppression of various cellular processes such as cell growth, differentiation, and immune response. In addition, it has been shown to exhibit anti-inflammatory and immunomodulatory effects, which can potentially lead to the development of new therapies for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol in lab experiments is its potential to inhibit JAK2 and SYK enzymes, which can lead to the development of new therapies for diseases such as cancer, autoimmune disorders, and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol. One direction is the development of new therapies for diseases such as cancer, autoimmune disorders, and inflammatory diseases based on its inhibitory activity against JAK2 and SYK enzymes. Another direction is the evaluation of its potential toxicity and side effects in preclinical and clinical trials. Additionally, future studies can focus on the optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties.
Synthesemethoden
The synthesis of 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol involves the reaction of 2-aminothiophene-3-carboxamide with 2-chloro-4-ethylamino-5-methylpyrimidine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol has been studied for its potential applications in scientific research. It has been shown to exhibit inhibitory activity against certain enzymes such as Janus kinase 2 (JAK2) and spleen tyrosine kinase (SYK). These enzymes are involved in various cellular processes such as cell proliferation, differentiation, and immune response. Inhibition of these enzymes can potentially lead to the development of new therapies for diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3OS/c1-2-14(4-5-15)8-7-3-6-16-9(7)13-10(11)12-8/h3,6,15H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFBNWYXRFYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C2C=CSC2=NC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)


![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)

![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)

![3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid](/img/structure/B6628399.png)
![3-[2-[(2,2-Dimethylcyclohexyl)amino]ethoxy]benzoic acid](/img/structure/B6628401.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)
![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)

![1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B6628437.png)